Cas no 90389-93-8 (1-(3-iodophenyl)-N-methylmethanamine)

1-(3-iodophenyl)-N-methylmethanamine structure
90389-93-8 structure
Product Name:1-(3-iodophenyl)-N-methylmethanamine
Numero CAS:90389-93-8
MF:C8H10IN
MW:247.076174259186
CID:1951694
PubChem ID:457592
Update Time:2025-04-21

1-(3-iodophenyl)-N-methylmethanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(3-iodophenyl)-N-methylmethanamine
    • Benzenemethanamine, 3-iodo-N-methyl-
    • (3-iodophenyl)-N-methylmethanamine
    • DA-01287
    • 90389-93-8
    • 1-(3-iodophenyl)-N-methyl-methanamine
    • SCHEMBL7432679
    • [(3-iodophenyl)methyl](methyl)amine
    • CHEMBL1178108
    • G50490
    • (3-Iodobenzyl)-methylamine
    • A1-23438
    • 3-IODO-N-METHYL-BENZENEMETHANAMINE
    • (3-Iodo-benzyl)-methyl-amine
    • DTXSID40238123
    • EN300-731722
    • Inchi: 1S/C8H10IN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
    • Chiave InChI: BESWRCDFFVBCRG-UHFFFAOYSA-N
    • Sorrisi: IC1=CC=CC(=C1)CNC

Proprietà calcolate

  • Massa esatta: 246.986
  • Massa monoisotopica: 246.986
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 95.3
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 12Ų

Proprietà sperimentali

  • Densità: 1.613
  • Punto di ebollizione: 259.3°C at 760 mmHg
  • Punto di infiammabilità: 110.6°C
  • Indice di rifrazione: 1.598

1-(3-iodophenyl)-N-methylmethanamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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A2B Chem LLC
AC98509-5g
3-IODO-N-METHYL-BENZENEMETHANAMINE
90389-93-8 95%
5g
$1045.00 2024-05-20
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